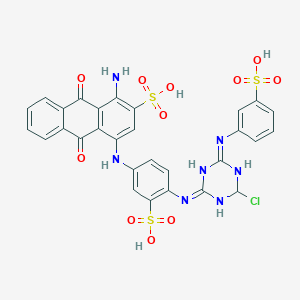
Glycitein 7-O--glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a glycosyloxyisoflavone, characterized by a methoxy group at position 6, a hydroxy group at position 4’, and a β-D-glucopyranosyloxy group at position 7 . Glycitin is known for its health-associated properties and can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and UV spectrophotometric analysis. These methods allow for the quantitative determination of isoflavones in soy products . The chromatographic separation is typically achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid .
Industrial Production Methods: In industrial settings, glycitin is extracted from soybeans during the processing of soy products. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Glycitin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glycitin by beta-glucosidases results in the formation of glycitein .
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidases are commonly used to hydrolyze glycitin into glycitein.
Oxidation and Reduction:
Major Products Formed: The primary product formed from the hydrolysis of glycitin is glycitein .
Scientific Research Applications
Glycitin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Glycitin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory processes . Glycitin also promotes the proliferation and migration of human dermal fibroblast cells via TGF-β signaling, contributing to its anti-photoaging effects .
Comparison with Similar Compounds
Glycitin is part of a group of isoflavones that includes genistein, daidzein, and glycitein . These compounds share similar structures and biological activities but differ in their specific functional groups and glycosylation patterns:
Genistein: Known for its anti-cancer and antioxidant properties.
Daidzein: Exhibits anti-inflammatory and estrogenic activities.
Glycitein: Similar to glycitin, it has antioxidant and anti-inflammatory properties.
Glycitin’s uniqueness lies in its specific glycosylation pattern and its ability to be transformed into glycitein by intestinal microflora .
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-5,9,12,14-17,19-24,26-28H,6-8H2,1H3/t12?,14?,15?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
BCUPCPIPOQJOFJ-VZWUZWFQSA-N |
Isomeric SMILES |
COC1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)



![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)

![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
